

The Enigmatic Structure of Carasinol D: A Technical Overview

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Compound of Interest

Compound Name: Carasinol D

Cat. No.: B3026718

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Introduction

Carasinol D, a natural tetrastilbene, has emerged as a molecule of interest within the scientific community. Isolated from the roots of *Caragana sinica*, its complex structure and potential biological activities warrant a closer examination.^[1] This technical guide provides a comprehensive overview of the structural elucidation of **Carasinol D** and explores the landscape of its analogues, offering insights for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Carasinol D: Structural Core

Carasinol D is identified as a tetrastilbene, a class of polyphenolic compounds characterized by four stilbene units.^{[1][2]} Its chemical formula is $C_{56}H_{42}O_{13}$, with a molecular weight of 922.92 g/mol.^[2] The structural determination of this intricate molecule has been primarily achieved through spectroscopic analysis.^[1] Furthermore, it has been reported that **Carasinol D** can be derived from another natural product, Carasinol B, through an acid-catalyzed conversion, suggesting a close structural relationship between the two compounds.^[1]

Unraveling the Structure: Spectroscopic Methodologies

The definitive structure of **Carasinol D** was elucidated using a combination of advanced spectroscopic techniques. While specific data points are not widely available in public literature, the methodologies employed are standard in the field of natural product chemistry.

Key Experimental Protocols:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Both one-dimensional (^1H and ^{13}C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would have been crucial in piecing together the carbon skeleton and the intricate network of proton and carbon connectivities. Commercial suppliers of **Carasinol D** confirm that the provided substance is consistent with the structure determined by NMR.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) would have been employed to determine the precise molecular formula of **Carasinol D**, providing the foundational information for structural elucidation.
- **Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:** These techniques would have provided valuable information regarding the functional groups present in the molecule, such as hydroxyl groups and aromatic rings, which are characteristic features of stilbenoids.

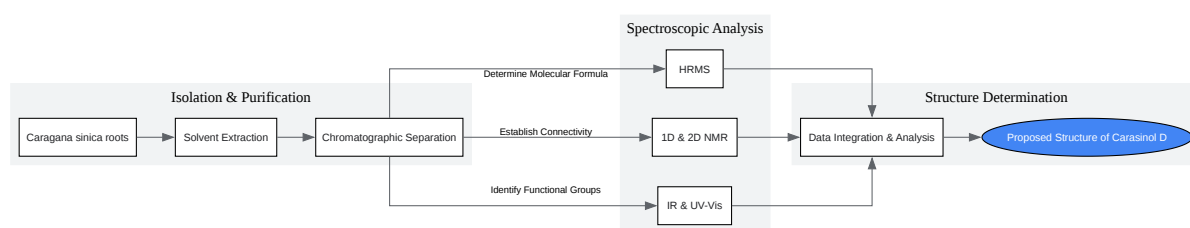
A Glimpse into the Synthetic Landscape: Carasinol D Analogues

Information regarding the synthesis and structural elucidation of **Carasinol D** analogues is not readily available in the current body of scientific literature. The synthesis of complex natural product analogues is a challenging yet critical endeavor for developing new therapeutic agents with improved efficacy and pharmacokinetic properties. The general approach to generating analogues of a complex core like **Carasinol D** would likely involve:

- **Total Synthesis of the Natural Product:** Achieving a total synthesis of **Carasinol D** would be the first step, providing a platform for analogue development.
- **Modification of Peripheral Functional Groups:** Altering existing functional groups on the **Carasinol D** scaffold to explore structure-activity relationships (SAR).
- **Synthesis of Simplified or Truncated Analogues:** Creating less complex versions of the molecule to identify the key pharmacophore.

Experimental Workflow for Structural Elucidation

The logical flow for determining the structure of a novel natural product like **Carasinol D** is a systematic process. The following diagram illustrates a typical workflow.



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A typical workflow for the structural elucidation of a natural product.

Future Directions and Conclusion

While the fundamental structure of **Carasinol D** has been established, a significant opportunity remains for the scientific community to delve deeper into its chemical and biological properties. The synthesis of **Carasinol D** and its analogues is a critical next step. Such endeavors will not only provide the necessary quantities of the compound for extensive biological screening but also open avenues for the development of novel therapeutic leads. The detailed spectroscopic data, once publicly available, will be invaluable for these future synthetic and medicinal chemistry efforts. This guide serves as a foundational resource, summarizing the current knowledge and highlighting the path forward in unlocking the full potential of **Carasinol D**.

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